(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one
Overview
Description
(E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a dimethylamino group, and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 3-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide to form the intermediate 3-(trifluoromethyl)chalcone.
Amination: The intermediate is then subjected to amination using dimethylamine under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its biological activity, including antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- (E)-3-(dimethylamino)-1-phenyl-2-buten-1-one
- (E)-3-(dimethylamino)-1-[4-(trifluoromethyl)phenyl]-2-buten-1-one
- (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-penten-1-one
Comparison:
Structural Differences: The position of the trifluoromethyl group and the length of the carbon chain can significantly affect the compound’s physical and chemical properties.
Unique Features: The presence of the trifluoromethyl group in (E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-2-buten-1-one imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]but-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO/c1-9(17(2)3)7-12(18)10-5-4-6-11(8-10)13(14,15)16/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJIMUPTRNSNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)C(F)(F)F)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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